[1-(2-Methoxyphenyl)cyclopentyl]methanamine
Description
Properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHQESURORPKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methoxyphenyl)cyclopentyl]methanamine typically involves the following steps :
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the cyclopentyl precursor.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Methoxyphenyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxyphenyl group can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to [1-(2-Methoxyphenyl)cyclopentyl]methanamine may exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in mood regulation and the pathophysiology of various mental health disorders, including depression and anxiety. Studies have shown that functional selectivity at this receptor can lead to antipsychotic effects without the typical side effects associated with conventional antipsychotics .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways that involve the modification of precursor compounds. These synthetic routes are crucial for exploring structure-activity relationships (SAR) that help identify more potent derivatives for therapeutic use. For instance, modifications to the methoxy group or variations in the cyclopentyl moiety can significantly alter the compound's pharmacological profile.
Case Study 1: 5-HT2C Receptor Agonists
A study conducted on N-substituted (2-phenylcyclopropyl)methylamines demonstrated their potential as selective agonists for the 5-HT2C receptor. These compounds showed significant promise in preclinical models for treating conditions such as schizophrenia and depression due to their ability to preferentially activate G_q signaling pathways over β-arrestin recruitment . This finding underscores the relevance of this compound and its derivatives in developing targeted therapies.
Case Study 2: Antipsychotic Activity
In an experimental model assessing amphetamine-induced hyperactivity, certain derivatives of compounds related to this compound exhibited notable antipsychotic-like effects. These results suggest that such compounds could be beneficial in treating psychotic disorders while minimizing adverse effects typically associated with antipsychotic medications .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | 5-HT2C Selectivity | Antipsychotic Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Potential |
| N-benzyl (2-phenylcyclopropyl)methylamine | Structure | High | Significant |
| N-methyl (2-phenylcyclopropyl)methylamine | Structure | Very High | Strong |
Mechanism of Action
The mechanism of action of [1-(2-Methoxyphenyl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Methoxy Group (2-OCH₃): Enhances lipophilicity and may facilitate blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug candidates . Halogen Substituents (Cl, F): Increase electrophilicity and binding affinity to receptors (e.g., adenosine receptors) . Fluorine substitution (e.g., 4-F) improves metabolic stability and bioavailability .
- Ring Size Variations: Cyclopentyl vs. Cyclobutyl derivatives (e.g., CAS 927993-47-3) exhibit higher steric hindrance, which may limit binding in certain applications .
Biological Activity
[1-(2-Methoxyphenyl)cyclopentyl]methanamine is a novel compound characterized by its unique structural features, which include a cyclopentyl group linked to a methanamine moiety and a 2-methoxyphenyl substituent. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- CAS Number : 927993-53-1
The compound's unique combination of functional groups contributes to its distinct chemical and biological properties. The methoxyphenyl group provides aromatic stability, while the cyclopentylmethanamine moiety offers flexibility and reactivity, which are crucial for biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, suggesting that this compound may also possess this capability.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, which could be relevant in the context of neurodegenerative diseases.
- Antidepressant Potential : Similar compounds have been associated with antidepressant effects, indicating that this compound may influence mood-regulating pathways.
The mechanism of action for this compound is believed to involve:
- Binding to Receptors : The compound may interact with specific receptors in the brain, modulating neurotransmitter activity.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses.
Study on Antioxidant Activity
A study evaluating the antioxidant capacity of structurally similar compounds showed that derivatives with methoxy groups exhibited enhanced free radical scavenging activity. This suggests a potential for this compound in oxidative stress-related conditions.
Neuroprotective Study
In vitro studies have indicated that compounds related to this compound can protect neuronal cells from apoptosis induced by oxidative stress. This highlights the need for further investigation into its neuroprotective properties.
Antidepressant Activity Research
A comparative analysis of various amine derivatives revealed that those similar to this compound exhibited significant antidepressant-like effects in animal models. This positions the compound as a candidate for further exploration in mood disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(2-Methoxyphenyl)ethylamine | Ethylamine derivative | Antidepressant effects |
| 1-(3-Methoxyphenyl)cyclohexylamine | Cyclohexane derivative | Anticancer properties |
| 1-(4-Methylphenyl)cyclobutylamine | Cyclobutane derivative | Neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(2-Methoxyphenyl)cyclopentyl]methanamine, and how can stereochemical outcomes be controlled?
- Methodology : Begin with cyclopentane ring formation via cycloaddition or alkylation of a pre-functionalized cyclopentane intermediate. For example, a Grignard reagent can react with a substituted cyclopentanone, followed by reductive amination to introduce the methanamine group. Stereochemical control may require chiral auxiliaries or asymmetric catalysis. Post-synthetic purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) ensures purity ≥95% .
- Key Considerations : Monitor reaction intermediates using TLC and confirm stereochemistry via NOESY NMR or X-ray crystallography .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d6) to identify aromatic protons (δ 6.8–7.3 ppm for methoxyphenyl), cyclopentyl CH2/CH groups (δ 1.5–2.5 ppm), and methanamine NH2 (δ 1.8–2.2 ppm). Coupling constants (e.g., J = 5.9 Hz for amine protons) help confirm conformation .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+) and fragmentation patterns .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Safety Measures :
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Methodology :
- Derivatization : Modify the methoxyphenyl group (e.g., halogenation, alkylation) or cyclopentane substituents. For example, replacing methoxy with ethoxy may enhance lipophilicity and blood-brain barrier penetration .
- Assays : Test in vitro against target receptors (e.g., serotonin receptors) and compare IC50 values. In vivo efficacy can be assessed in rodent models for neurological or antimicrobial activity .
Q. How can contradictory data between in vitro potency and in vivo efficacy of this compound analogs be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding. Poor in vivo efficacy may stem from rapid hepatic clearance .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, O-demethylation of the methoxy group could reduce activity .
Q. What strategies are effective in identifying metabolic pathways of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
